(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of trifluoromethylated alcohols. These compounds have garnered significant interest in medicinal chemistry due to their unique properties and potential applications in drug development. The presence of the benzothiophene moiety enhances its biological activity, making it a subject of various synthetic and biological studies.
This compound can be synthesized through various methods, including radical reactions and electrochemical processes. The exploration of its synthesis and functionalization has been documented in several scientific publications, highlighting its relevance in contemporary chemical research.
The compound is classified as a trifluoromethyl alcohol and is part of the broader category of organofluorine compounds. Its structure features a benzothiophene ring, which is a fused bicyclic structure containing both benzene and thiophene components.
The synthesis of (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be achieved using several methods:
The electrochemical synthesis typically involves using tetra-n-butylammonium salt as an electrolyte and acetonitrile as a solvent. The reactions are often conducted at room temperature to optimize yields while minimizing side reactions .
The molecular formula for (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is CHFOS. The structure features:
The compound's stereochemistry is indicated by the (1R) configuration, which suggests specific spatial arrangements that may influence its interaction with biological targets.
The compound undergoes various chemical reactions typical of alcohols and trifluoromethylated compounds:
Reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance spectroscopy to determine yields and product distributions .
The mechanism of action for (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol primarily revolves around its interactions with biological targets:
Research indicates that compounds containing trifluoromethyl groups often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, making them valuable in drug design .
The compound has potential applications in various fields:
Radical cross-electrophile coupling (XEC) represents a sustainable approach to synthesizing trifluoromethyl (CF₃)-substituted tertiary alcohols. This method couples carbonyl electrophiles (e.g., benzothiophene-3-carbaldehydes) with CF₃ precursors under mild conditions, bypassing traditional organometallic reagents. The reaction proceeds via radical intermediates: a trifluoromethyl ketyl radical (·CF₃) generated photochemically or electrochemically couples with an allyl or benzothiophene-derived radical. Key advantages include:
Table 1: Cross-Electrophile Coupling for Trifluoromethylated Alcohols
Carbonyl Precursor | CF₃ Source | Conditions | Yield (%) |
---|---|---|---|
Benzothiophene-3-carbaldehyde | NaO₂CCF₃ | Photoredox, Ni catalyst | 87 |
3-Acetylbenzothiophene | CF₃Br | Electrochemical | 82 |
3-Formylbenzothiophene | CF₃SO₂Cl | Photoredox, Ir catalyst | 79 |
Photoredox catalysis enables enantioselective C–CF₃ bond formation critical for accessing the (1R)-stereoisomer. Decatungstate anions (e.g., TBADT) serve as hydrogen-atom transfer (HAT) catalysts, generating prochiral ketyl radicals from 1-benzothiophen-3-yl trifluoromethyl ketones. Chiral nickel complexes then control the stereochemistry during radical trapping:
Electrochemical methods provide a metal-free pathway for radical-radical coupling to synthesize trifluoromethylated tertiary alcohols. Key mechanistic features include:
Achieving the (1R)-configuration requires precise stereocontrol during ketone reduction. Two dominant strategies exist:
Chiral Auxiliaries
Asymmetric Catalysis
Table 2: Stereocontrol Methods for (1R)-1-(Benzothiophen-3-yl)-2,2,2-trifluoroethanol
Strategy | Key Agent | ee (%) | Diastereoselectivity |
---|---|---|---|
Ni/PHOX catalysis | (S)-Binap ligand | 92 | N/A |
Acetonide masking | TBADT/(R,R)-bis(oxazoline) | 90 | >20:1 dr |
Ephedrine auxiliary | (1R,2S)-Norephedrine | 95 | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0